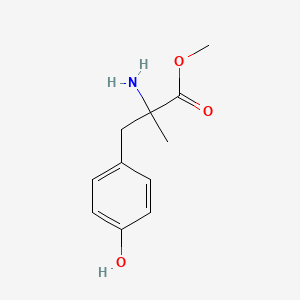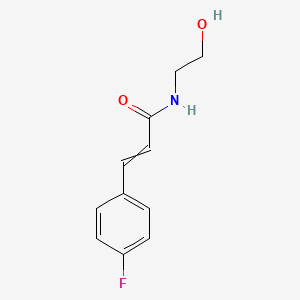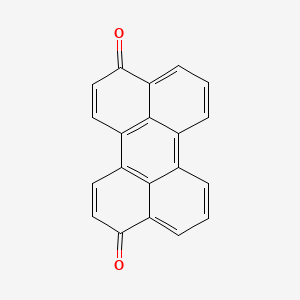
4-Decene, 2,2-dimethyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decene, 2,2-dimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond, and belongs to the class of hydrocarbons. The (Z)-designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene, 2,2-dimethyl-, (Z)- can be achieved through various methods, including:
Alkylation of Alkenes: This involves the reaction of a suitable alkene with an alkyl halide in the presence of a strong base.
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to yield the desired product.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene.
Industrial Production Methods
Industrial production of 4-Decene, 2,2-dimethyl-, (Z)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to alkenes, followed by selective dehydrogenation to form the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decene, 2,2-dimethyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
4-Decene, 2,2-dimethyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 4-Decene, 2,2-dimethyl-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, including addition and substitution reactions, which can alter its biological activity. The pathways involved in these reactions often include the formation of reactive intermediates such as carbocations and radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decene, 2,4-dimethyl-: Another alkene with a similar structure but different substitution pattern.
Decane, 2,4-dimethyl-: A saturated hydrocarbon with a similar carbon skeleton but lacking the double bond.
Uniqueness
4-Decene, 2,2-dimethyl-, (Z)- is unique due to its specific geometric configuration and the presence of the double bond, which imparts distinct chemical reactivity and physical properties compared to its saturated and differently substituted counterparts.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(Z)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9- |
InChI-Schlüssel |
HQDWNPKZYKUYFJ-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCC/C=C\CC(C)(C)C |
Kanonische SMILES |
CCCCCC=CCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)


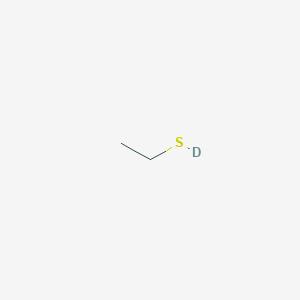
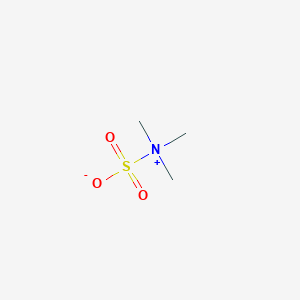
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)

